molecular formula C12H15NO2 B8739179 1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

Cat. No. B8739179
M. Wt: 205.25 g/mol
InChI Key: JEZCCEOQISLINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-9-8-10(15-2)5-6-11(9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3

InChI Key

JEZCCEOQISLINA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2CCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Et3N (156 mL, 1 eq) and 4-methoxy-2-methylaniline (150 g, 1.09 mole) in anh. THF (2.4 L), in a 10 L reaction vessel, at 0° C., under N2, was added dropwise a solution of 4-chlorobutyryl chloride (126 mL, 1 eq) in anh. THF (480 mL). The internal temperature was maintained at circa 10° C. and the reaction mixture was stirred for 1.5 hr. It was cooled down to 0° C. and KOt-Bu 1M/THF (2.64 L, 2.4 eq) was added dropwise over a period of 1.5 hr, keeping the internal temperature <10° C. The reaction mixture was stirred at that temperature for 30 min. Water (1.5 L) was then added slowly (20 min) and the phases were separated. The organic layer was treated with conc. HCl (250 mL) and water (1.26 L) and the phases were separated. The combined aqueous layers were extracted with EtOAc (2.6 L) and the combined organic layers were washed with brine (2 L). The solvent was evaporated and the residue purified by flash chromatography (Biotage 150, EtOAc/cHex 8:2) to give the title compound as a pale brown solid (206 g, 92%).
Name
Quantity
156 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.64 L
Type
solvent
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

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